An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl-1H-Pyrroles
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl-1H-Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the four structural isomers of dimethyl-1H-pyrrole: 2,3-dimethyl-1H-pyrrole, 2,4-dimethyl-1H-pyrrole, 2,5-dimethyl-1H-pyrrole, and 3,4-dimethyl-1H-pyrrole. This document consolidates essential data, including physical constants, spectral characteristics, and detailed experimental protocols for their synthesis, to support research and development in medicinal chemistry, materials science, and chemical synthesis.
Introduction to Dimethyl-1H-Pyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials. The substitution of this core with methyl groups, as in the dimethyl-1H-pyrroles, significantly influences its electronic properties, reactivity, and steric profile. These modifications are critical in tuning the molecule's interaction with biological targets or its performance in materials applications. Understanding the distinct properties of each isomer is crucial for their effective utilization in scientific research.
The four isomers of dimethyl-1H-pyrrole are distinguished by the positions of the two methyl groups on the pyrrole ring. Their structures are illustrated below.
Caption: Chemical structures of the four dimethyl-1H-pyrrole isomers.
Physical and Chemical Properties
The physical and chemical properties of the dimethyl-1H-pyrrole isomers are summarized below. These properties vary based on the substitution pattern, affecting characteristics such as boiling point, density, and reactivity.
Tabulated Physical Properties
The following table summarizes key physical properties for the four isomers. Note that some values are predicted and should be treated as estimates.
| Property | 2,3-Dimethyl-1H-pyrrole | 2,4-Dimethyl-1H-pyrrole | 2,5-Dimethyl-1H-pyrrole | 3,4-Dimethyl-1H-pyrrole |
| CAS Number | 600-28-2[1][2] | 625-82-1[3] | 625-84-3[4][5] | 822-51-5[6] |
| Molecular Formula | C₆H₉N[2] | C₆H₉N[3] | C₆H₉N[4][5] | C₆H₉N[6] |
| Molecular Weight | 95.14 g/mol [2] | 95.14 g/mol [3] | 95.15 g/mol [7] | 95.14 g/mol [6] |
| Appearance | - | Colorless to pale yellow liquid[8][9] | Clear yellow to orange-brown liquid[4] | Off-white to gray oil[6] |
| Boiling Point | 165 °C at 760 mmHg | 168 °C at 760 mmHg | 165 °C at 740 mmHg[4] | 65.5-66 °C at 14 Torr[6] |
| Melting Point | - | - | 7 °C[7] | 33 °C[6] |
| Density | 0.948 g/cm³ | 0.919-0.923 g/mL at 20 °C | 0.935 g/mL at 25 °C[4] | 0.948 g/cm³ (Predicted)[6] |
| Refractive Index | 1.516 | n20/D 1.495-1.499 | n20/D 1.505[4] | - |
| Flash Point | 60.3 °C | - | 71 °C[7] | - |
Spectral Data Summary
Spectroscopic data is essential for the identification and characterization of these isomers. Key spectral features are summarized below.
| Isomer | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| 2,3-Dimethyl-1H-pyrrole | Data available, specific shifts vary | Data available[10][11] | - |
| 2,4-Dimethyl-1H-pyrrole | Data available, specific shifts vary[12] | Data available | Data available[3] |
| 2,5-Dimethyl-1H-pyrrole | ~7.3 (br s, 1H, NH), ~5.7 (s, 2H, pyrrole H), ~2.2 (s, 6H, CH₃)[13] | ~127.5 (C2, C5), ~105.5 (C3, C4), ~12.9 (CH₃) | ~3380 (N-H stretch), ~2920 (C-H stretch), ~1580 (C=C stretch)[5] |
| 3,4-Dimethyl-1H-pyrrole | Data available, specific shifts vary | Data available | - |
Experimental Protocols
The synthesis of dimethyl-1H-pyrroles often employs classical heterocyclic chemistry reactions, most notably the Paal-Knorr synthesis. Below are detailed protocols for the preparation of specific isomers.
Synthesis of 2,5-Dimethyl-1H-pyrrole (Paal-Knorr Synthesis)
This procedure details the reaction of acetonylacetone (2,5-hexanedione) with ammonium carbonate.
Caption: Experimental workflow for the synthesis of 2,5-Dimethyl-1H-pyrrole.
Methodology:
-
Reaction Setup: In a 500-cc Erlenmeyer flask equipped with a large-bore, air-cooled reflux condenser, combine 100 g (0.88 mole) of acetonylacetone and 200 g (1.75 moles) of ammonium carbonate lumps.
-
Initial Heating: Heat the mixture in an oil bath at 100°C. Continue heating for 60 to 90 minutes, or until the effervescence ceases. During this time, sublimed ammonium carbonate should be periodically pushed back into the reaction mixture.
-
Reflux: Replace the air-cooled condenser with a water-cooled one and gently reflux the mixture for an additional 30 minutes with the bath temperature at 115°C.
-
Workup: Cool the reaction mixture. The mixture will separate into two layers. Separate the upper, yellow layer containing the crude pyrrole.
-
Extraction and Drying: Extract the lower aqueous layer once with 15 cc of chloroform. Combine this extract with the crude pyrrole layer and dry the solution over anhydrous calcium chloride. It is critical to minimize exposure to atmospheric oxygen during these steps.
-
Purification: Transfer the dried solution to a modified Claisen flask. Distill the product under reduced pressure. The 2,5-dimethylpyrrole is collected at 51–53°C/8 mm or 78–80°C/25 mm. The final product should be stored in a dark, tightly sealed container under an inert atmosphere.
Synthesis of 2,4-Dimethyl-1H-pyrrole (Knorr-type Synthesis)
This method involves the hydrolysis and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole.[6]
Methodology:
-
Hydrolysis: In a 3-liter round-bottomed flask, prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 cc of water. Add 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole.[6]
-
Heating: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for two to three hours, with occasional shaking, until the initial paste partially liquefies.[6]
-
Steam Distillation: Set up the apparatus for distillation with superheated steam (220–250°C). Raise the oil bath temperature to 160°C and introduce the superheated steam. Gradually increase the bath temperature to 200°C. Collect the distillate in a 3-liter flask.[6]
-
Extraction: Extract the distillate once with 200 cc of ether and then three more times with 100-cc portions of ether.[6]
-
Drying and Purification: Dry the combined ether extracts over 20 g of anhydrous potassium carbonate for two hours. Remove the ether by distillation from a modified Claisen flask. Finally, distill the residue and collect the fraction boiling at 160–165°C. The expected yield is 57–63%.[6]
Synthesis of 3,4-Dimethyl-1H-pyrrole
A known procedure for synthesizing 3,4-dimethyl-1H-pyrrole involves a Diels-Alder reaction between 2,3-dimethylbutadiene and an in situ generated sulfinylcarbamic acid methyl ester.
Reaction Scheme Overview:
-
Dienophile Formation: Methyl carbamate reacts with thionyl chloride and pyridine to generate sulfinylcarbamic acid methyl ester in situ.
-
Diels-Alder Cycloaddition: This dienophile undergoes a [4+2] cycloaddition with 2,3-dimethylbutadiene to form a cyclic adduct.
-
Transformation to Pyrrole: The resulting adduct is then converted to 3,4-dimethyl-1H-pyrrole through subsequent reaction steps.
Chemical Reactivity and Signaling Pathways
The dimethyl-pyrrole core is a versatile scaffold in organic synthesis. The methyl groups influence the regioselectivity of electrophilic substitution reactions, which preferentially occur at the unsubstituted α- or β-positions. The nitrogen atom can be deprotonated to form a pyrrolide anion, a potent nucleophile, or can be alkylated or acylated.
Paal-Knorr Synthesis Mechanism
The Paal-Knorr synthesis is a cornerstone for pyrrole formation from 1,4-dicarbonyl compounds. The mechanism involves the nucleophilic attack of an amine on the carbonyl carbons, followed by cyclization and dehydration.[12]
Caption: A logical diagram of the Paal-Knorr pyrrole synthesis mechanism.
This reaction is typically acid-catalyzed, which facilitates the dehydration steps.[12] The choice of amine (ammonia or a primary amine) determines whether the resulting pyrrole is N-unsubstituted or N-substituted.
Conclusion
The dimethyl-1H-pyrroles are a valuable class of compounds with distinct physical, chemical, and spectral properties dictated by their substitution patterns. This guide provides foundational data and synthetic protocols to aid researchers in their work. The provided information facilitates the selection of the appropriate isomer and synthetic route for applications ranging from the development of new pharmaceuticals to the design of advanced organic materials.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 13C NMR spectrum [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR [m.chemicalbook.com]
- 7. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. 3,4-Dimethylpyrrole 97% | CAS: 822-51-5 | AChemBlock [achemblock.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
